molecular formula C17H32S2Sn B13982018 Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane CAS No. 474706-72-4

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane

Cat. No.: B13982018
CAS No.: 474706-72-4
M. Wt: 419.3 g/mol
InChI Key: QYQWUEOSJCCSFP-UHFFFAOYSA-N
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Description

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is an organotin compound featuring a thiophene ring substituted at the 5-position with a methylsulfanyl (-SMe) group. This compound belongs to the class of tributylstannanes, widely utilized in Stille cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and advanced materials . Its synthesis typically involves transmetallation or palladium-catalyzed pathways, similar to other tributylstannanes .

Properties

CAS No.

474706-72-4

Molecular Formula

C17H32S2Sn

Molecular Weight

419.3 g/mol

IUPAC Name

tributyl-(5-methylsulfanylthiophen-2-yl)stannane

InChI

InChI=1S/C5H5S2.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

QYQWUEOSJCCSFP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)SC

Origin of Product

United States

Preparation Methods

Lithiation of 5-(Methylsulfanyl)thiophene

  • Reagents and Conditions:

    • Base: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Typically -78 °C for n-BuLi lithiation, or around -40 °C for LDA lithiation
    • Atmosphere: Inert gas (argon or nitrogen) to prevent moisture and oxygen interference
  • Mechanism:
    The base deprotonates the 2-position of the thiophene ring, generating a 2-lithiated intermediate. The methylsulfanyl substituent at the 5-position directs lithiation to the 2-position due to electronic effects.

Stannylation with Tributyltin Chloride

  • Reagents and Conditions:

    • Electrophile: Tributyltin chloride (Bu3SnCl)
    • Temperature: Reaction mixture allowed to warm from -78 °C to room temperature gradually
    • Stirring: Overnight to ensure complete reaction
    • Work-up: Quenching with water, extraction with organic solvents, drying over magnesium sulfate, filtration, and solvent removal under vacuum
  • Outcome:
    The organolithium intermediate reacts with tributyltin chloride to form this compound.

Representative Procedure and Data

A representative synthesis adapted from related tributyl(thiophen-2-yl)stannane preparations reported in the literature is as follows:

Step Reagents and Conditions Notes
1. Lithiation 5-(Methylsulfanyl)thiophene (1 equiv), n-BuLi (2.2 equiv), THF, -78 °C, argon atmosphere, 30 min stirring Ensures selective lithiation at 2-position
2. Stannylation Addition of tributyltin chloride (2.4 equiv) dropwise at -78 °C, then warming to room temperature and stirring overnight Complete conversion to stannylated product
3. Work-up Quench with deionized water, extract with organic solvent (e.g., dichloromethane), dry over MgSO4, filter, remove solvent under vacuum Purification by column chromatography if needed
  • Yield: Typically ranges from 79% to 93% based on analogous stannylthiophene derivatives reported.

  • Purity and Characterization:

    • ^1H NMR and ^13C NMR spectra confirm the structure and purity.
    • Elemental analysis supports composition.
    • The compound is stable under air and moisture for reasonable periods.

Supporting Research Findings

Alternative Bases and Temperatures

  • Using LDA at around -40 °C can provide selective lithiation with good yields, offering an alternative to n-BuLi at -78 °C.

Purification Techniques

  • Silica gel column chromatography with solvents such as dichloromethane or hexane/dichloromethane mixtures is effective for purification.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material 5-(Methylsulfanyl)thiophene Commercially available or synthesized
Lithiation reagent n-Butyllithium or LDA n-BuLi at -78 °C; LDA at -40 °C
Solvent Tetrahydrofuran (THF) Anhydrous, oxygen-free
Stannylation reagent Tributyltin chloride (Bu3SnCl) Used in slight excess (2.4 equiv)
Reaction atmosphere Argon or nitrogen To avoid oxidation and moisture
Reaction time 30 min lithiation; overnight stannylation Ensures complete conversion
Work-up Aqueous quench, extraction, drying, filtration Standard organometallic work-up
Purification Silica gel chromatography Hexane/DCM mixtures commonly used
Yield 79–93% Based on analogous compounds
Stability Stable in air and moisture for short periods Facilitates handling and storage

Chemical Reactions Analysis

Types of Reactions

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of the stannane with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds or other coupled products, depending on the nature of the organic halide used in the reaction .

Scientific Research Applications

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane, also known as 2-(Tributylstannyl)thiophene, is an organotin compound with the molecular formula C16H30SSn and a molecular weight of approximately 373.18 g/mol. It is characterized by a tributylstannyl group attached to a thiophene ring, which is substituted at the 5-position with a methylsulfanyl group. The compound is a clear, colorless liquid with a density of 1.175 g/mL at 25 °C and a melting point range of 197-198 °C.

Scientific Research Applications

Stille Coupling Reactions
this compound is primarily used in Stille coupling reactions, which are vital for forming carbon-carbon bonds in synthesizing complex organic molecules . These reactions are particularly significant in organic electronics and materials science.

Synthesis

The synthesis of this compound typically involves reacting 2-bromothiophene with tributyltin chloride under an inert atmosphere to prevent oxidation and ensure high yields. This method efficiently produces the desired stannane derivative with minimal side products.

Conjugated Polymers

This compound is used in developing conjugated polymers for electronic applications, including organic photovoltaics and field-effect transistors. It is also a reagent in various coupling reactions essential for constructing complex organic frameworks. The uniqueness of this compound lies in its combination of a thiophene ring with a methylsulfanyl group and a tributylstannyl moiety. This specific arrangement provides distinct electronic properties that enhance its utility in organic synthesis, particularly in creating materials with tailored electronic characteristics for advanced applications in electronics and materials science.

Potential Interactions

Mechanism of Action

The mechanism of action for Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane in Stille coupling reactions involves the formation of a palladium complex with the stannane. This complex then undergoes transmetalation with the organic halide, followed by reductive elimination to form the coupled product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis Efficiency : The target compound’s synthesis may require optimized conditions to avoid by-products from sulfur-palladium interactions, a challenge less prevalent in unsubstituted stannanes .

Biological Activity

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane (CAS No. 474706-72-4) is an organotin compound that has garnered interest in organic synthesis and medicinal chemistry. Its structure features a thiophene ring with a tributylstannyl group and a methylsulfanyl group, making it a versatile reagent in various chemical reactions, particularly in Stille coupling reactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in biological systems.

PropertyValue
Molecular FormulaC17H32S2Sn
Molecular Weight419.3 g/mol
IUPAC Nametributyl-(5-methylsulfanylthiophen-2-yl)stannane
CAS Number474706-72-4

This compound primarily acts through its involvement in Stille coupling reactions , where it serves as a stannane reagent. The mechanism involves:

  • Formation of Palladium Complex : The stannane reacts with a palladium catalyst to form a palladium-stannyl complex.
  • Transmetalation : The organic halide undergoes transmetalation with the palladium complex.
  • Reductive Elimination : This step leads to the formation of new carbon-carbon bonds, regenerating the palladium catalyst for further reactions.

The presence of the methylsulfanyl group may enhance the electronic properties of the compound, potentially affecting its reactivity and interaction with biological targets.

1. Synthesis of Biologically Active Compounds

This compound is utilized in synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form complex organic structures makes it valuable in drug development.

2. Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that methylsulfanyl-substituted thiophenes can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .

3. Cytotoxic Effects

Some studies have reported cytotoxic effects associated with organotin compounds, including those similar to this compound. These effects are often linked to their ability to disrupt cellular processes and induce apoptosis in cancer cells .

Case Studies

  • Synthesis and Antimicrobial Activity :
    • A study synthesized various methylsulfanyl-substituted thiophenes and evaluated their antimicrobial activity against different bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects, highlighting the potential of this compound in developing new antibiotics .
  • Cytotoxicity in Cancer Cell Lines :
    • Research involving organotin compounds has demonstrated their cytotoxic effects on cancer cell lines. The presence of the methylsulfanyl group may enhance these effects, making this compound a candidate for further investigation in cancer therapy .

Q & A

Q. What are the established synthetic routes for Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane?

Methodological Answer: The compound is typically synthesized via Stille coupling , a palladium-catalyzed cross-coupling reaction. A representative protocol involves reacting a brominated or iodinated thiophene precursor (e.g., 5-(methylsulfanyl)thiophen-2-yl bromide) with tributyltin reagents. For example, describes a similar synthesis using tributyl(thiophen-2-yl)stannane and a dibrominated thienothiophene precursor, catalyzed by tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) in tetrahydrofuran (THF) under inert conditions. Key parameters include stoichiometric control of the tin reagent (1.5–2.0 equivalents) and catalyst loading (3–5 mol%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the structure, with attention to tin-coupled splitting patterns (e.g., ¹¹⁹Sn satellites in ¹H NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z 545.52 for C₂₆H₅₀S₂Sn, as per ).
  • Elemental Analysis : To confirm purity (>98%, as noted in ).
  • UV-Vis and Fluorescence Spectroscopy : For applications in optoelectronics, referencing derivatives in .

Advanced Research Questions

Q. How can the yield of this compound be optimized in Stille coupling?

Methodological Answer: Yield optimization requires:

  • Catalyst Selection : Use Pd(PPh₃)₄ (as in ) or Pd₂(dba)₃ with supporting ligands (e.g., AsPh₃) to enhance stability.
  • Solvent Purity : Dry THF or toluene, pre-treated with sodium–benzophenone ketyl to remove moisture ().
  • Stoichiometry : Excess tributyltin reagent (1.5–2.0 eq.) to drive the reaction to completion.
  • Reaction Monitoring : TLC or GC-MS to track intermediate formation and minimize side reactions (e.g., homocoupling).

Q. What challenges arise in analyzing sulfur-containing intermediates during synthesis?

Methodological Answer: Sulfur’s electronegativity and lone pairs can interfere with:

  • Chromatography : Peak tailing in HPLC/GC due to sulfur’s polarizability. Mitigate using ion-pairing agents (e.g., tetrabutylammonium bromide).
  • Mass Spectrometry : Sulfur isotopes (³²S, ³³S, ³⁴S) complicate fragmentation patterns; HRMS with isotopic pattern matching is critical.
  • Fluorescence Studies : highlights sulfur’s role in fluorescence quenching via electron transfer, requiring controlled experimental conditions (e.g., inert atmosphere).

Q. How does the methylsulfanyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The methylsulfanyl (–SMe) group:

  • Activates the Thiophene Ring : Enhances electron density, facilitating oxidative addition of palladium catalysts.
  • Steric Effects : The methyl group may hinder coupling at adjacent positions, directing reactivity to the 5-position of the thiophene.
  • Stability Considerations : Sulfur’s susceptibility to oxidation necessitates inert atmospheres during synthesis ().

Q. What strategies resolve contradictions in purity assessments across different analytical methods?

Methodological Answer: Cross-validate using:

  • Combined Techniques : Compare elemental analysis (C, H, N, S), NMR integration, and LC-MS purity.
  • Spiking Experiments : Add a known impurity (e.g., unreacted tin reagent) to confirm detection limits.
  • Thermogravimetric Analysis (TGA) : Identify volatile impurities (e.g., residual solvents) not detected by NMR.

Application-Oriented Questions

Q. How is this compound utilized in designing conjugated polymers for optoelectronics?

Methodological Answer: As a tin-based monomer, it enables Stille polymerization to create π-conjugated backbones. For example:

  • Polymer Synthesis : Couple with dibrominated acceptors (e.g., diketopyrrolopyrrole) to form donor-acceptor copolymers.
  • Device Integration : Use in organic photovoltaics (OPVs) or field-effect transistors (OFETs), leveraging the methylsulfanyl group’s electron-donating properties to tune bandgaps (derivatives in ).

Q. What role does this compound play in chemosensors for nitroaromatic compounds?

Methodological Answer: Thiophene-tin derivatives exhibit fluorescence quenching upon binding nitroaromatics (e.g., picric acid). As shown in , analogous structures function via photoinduced electron transfer (PET), where electron-deficient nitro groups quench the excited state. Optimize sensitivity by modifying the thiophene’s substituents to enhance electron density.

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